

## Application Notes and Protocols: Intracellular Amastigote Assay with GSK3186899

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Compound of Interest		
Compound Name:	GSK3186899	
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## Introduction

Visceral leishmaniasis (VL), a neglected tropical disease caused by the protozoan parasite Leishmania donovani, presents a significant global health challenge. The clinically relevant stage of the parasite is the intracellular amastigote, which resides and replicates within host macrophages. Consequently, assays that target this intracellular form are crucial for the discovery and development of new antileishmanial drugs. **GSK3186899** is a preclinical candidate for the treatment of VL.[1][2][3] This document provides detailed application notes and protocols for performing an intracellular amastigote assay using **GSK3186899**, including methodologies for assessing its efficacy and cytotoxicity.

## **Mechanism of Action**

**GSK3186899** has been identified as a potent and selective inhibitor of the Leishmania proteasome.[4] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition disrupts essential cellular processes, leading to parasite death. This targeted mechanism of action provides a promising avenue for therapeutic intervention against Leishmania parasites.

### **Data Presentation**

The following tables summarize the in vitro activity and cytotoxicity of **GSK3186899**.



Table 1: In Vitro Activity of **GSK3186899** against Intracellular L. donovani Amastigotes

Compound	Host Cell	Leishmania Strain	EC50 (μM)
GSK3186899	THP-1	L. donovani	[Data to be inserted from specific experimental results]
Amphotericin B (Control)	THP-1	L. donovani	~0.08[5]
Miltefosine (Control)	THP-1	L. donovani	~1.97[1]

Table 2: Cytotoxicity of GSK3186899 against Host Cell Line

Compound	Cell Line	IC50 (μM)	Selectivity Index (SI = IC50 / EC50)
GSK3186899	THP-1	[Data to be inserted from specific experimental results]	[Calculated from IC50 and EC50]
Amphotericin B (Control)	THP-1	>10	>125
Miltefosine (Control)	THP-1	>20	>10

# Experimental Protocols Intracellular Leishmania donovani Amastigote Assay

This protocol details the steps for evaluating the efficacy of **GSK3186899** against intracellular L. donovani amastigotes in a human THP-1 monocyte-derived macrophage model.

#### Materials:

- THP-1 human monocytic cell line
- Leishmania donovani promastigotes



- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- GSK3186899
- Amphotericin B and Miltefosine (positive controls)
- DMSO (vehicle control)
- · 96-well clear-bottom black plates
- Fluorescent DNA stain (e.g., Hoechst 33342 or DAPI)
- · High-content imaging system

#### Protocol:

- THP-1 Cell Culture and Differentiation:
  - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO<sub>2</sub> humidified incubator.
  - Seed THP-1 cells into a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well.
  - Induce differentiation into macrophages by adding PMA to a final concentration of 50-100 ng/mL.
  - Incubate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator until cells become adherent.
- Infection with Leishmania donovani Promastigotes:
  - Culture L. donovani promastigotes in appropriate medium until they reach the stationary phase.
  - Aspirate the PMA-containing medium from the differentiated THP-1 cells and wash the cells once with pre-warmed RPMI-1640.



- Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasite:macrophage).
- Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for phagocytosis and transformation of promastigotes into amastigotes.

#### Compound Treatment:

- Prepare serial dilutions of GSK3186899 and control compounds (Amphotericin B, Miltefosine) in RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.[5]
- After the 24-hour infection period, carefully remove the medium containing extracellular promastigotes and replace it with fresh medium containing the diluted compounds.
- Include wells with vehicle control (DMSO) and positive controls.
- Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.
- Imaging and Analysis:
  - After the treatment period, fix the cells with 4% paraformaldehyde.
  - Stain the DNA of both the host cell nuclei and intracellular amastigote kinetoplasts with a fluorescent dye (e.g., Hoechst 33342).
  - Acquire images using a high-content imaging system.
  - Analyze the images to quantify the number of host cells and the number of intracellular amastigotes per cell.
  - Calculate the percentage of parasite inhibition for each compound concentration relative to the vehicle control.
  - Determine the EC50 value by fitting the dose-response data to a suitable model.

## **Host Cell Cytotoxicity Assay**



This protocol is for assessing the cytotoxicity of **GSK3186899** against the THP-1 host cell line to determine its selectivity.

#### Materials:

- THP-1 human monocytic cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- PMA
- GSK3186899
- Positive control for cytotoxicity (e.g., doxorubicin)
- DMSO (vehicle control)
- · 96-well clear-bottom black plates
- Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
- Plate reader

#### Protocol:

- · Cell Culture and Differentiation:
  - Follow the same procedure for THP-1 cell culture and differentiation as described in the intracellular amastigote assay protocol (Section 1.1).
- · Compound Treatment:
  - Prepare serial dilutions of **GSK3186899** and control compounds in RPMI-1640 medium.
  - Add the diluted compounds to the differentiated, non-infected THP-1 cells.



- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator, mirroring the duration of the efficacy assay.
- · Assessment of Cell Viability:
  - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
  - Incubate for the recommended time to allow for the metabolic conversion of the reagent.
  - Measure the fluorescence or luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
  - Determine the IC50 value (the concentration that inhibits 50% of cell viability) by fitting the dose-response data to a suitable model.

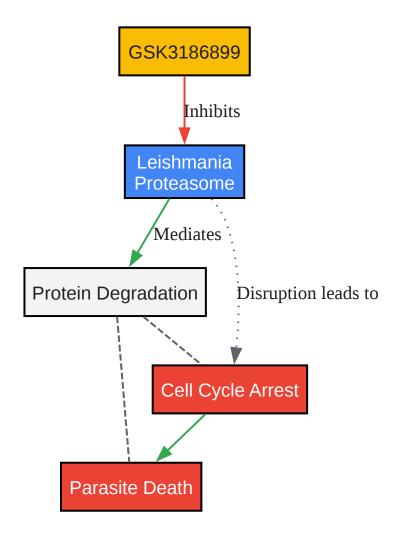
# Visualization of Experimental Workflow and Signaling Pathway



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Caption: Workflow for the intracellular amastigote assay with **GSK3186899**.





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Caption: Proposed mechanism of action of **GSK3186899** in Leishmania.

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